2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a pyrrolidine ring substituted with a fluorinated phenyl group. The trifluoromethyl group (-CF3) and the fluorine atom on the phenyl ring contribute to its unique chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the fluorine atom on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and fluorine substituents but lacks the pyrrolidine ring.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but has a hydroxyl group instead of the pyrrolidine ring.
Uniqueness
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the fluorinated phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12ClF4N |
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Molecular Weight |
269.66 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15;/h3-4,6,10,16H,1-2,5H2;1H |
InChI Key |
VGVRNUVHTIFSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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